REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-])=O)[C:5]=1[OH:13])([O-:3])=[O:2]>C(OCC)(=O)C.[Pd]>[NH2:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[C:5]=1[OH:13]
|
Name
|
|
Quantity
|
6.31 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC=C1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
250 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under a hydrogen atmosphere for 5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite (registered trademark)
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The resulting residue was diluted with chloroform, anhydrous sodium sulfate
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
Anhydrous sodium sulfate was filtered off
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration under reduced pressure
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=CC=C1)[N+](=O)[O-])O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |